molecular formula C12H16BF2NO2 B8250159 2-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B8250159
M. Wt: 255.07 g/mol
InChI Key: RGUDTVFMDZKCIV-UHFFFAOYSA-N
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Description

This compound features a pyridine ring substituted at the 2-position with a difluoromethyl (-CF₂H) group and at the 3-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The difluoromethyl group confers unique electronic and steric properties, influencing reactivity, solubility, and metabolic stability, making this compound valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-6-5-7-16-9(8)10(14)15/h5-7,10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUDTVFMDZKCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951411-51-0
Record name 2-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Preparation Methods

Miyaura Borylation of Halopyridine Precursors

The most widely documented approach involves Miyaura borylation , where a halogenated pyridine undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. For the target compound, this typically starts with 3-bromo-2-(difluoromethyl)pyridine as the precursor.

Representative Protocol (Adapted from CAS 329214-79-1 Synthesis) :

  • Reactants : 3-Bromo-2-(difluoromethyl)pyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv)

  • Catalyst : PdCl₂(dppf) (3 mol%)

  • Base : Potassium acetate (3.0 equiv)

  • Solvent : Toluene (0.2 M)

  • Conditions : 100°C, 3 h under N₂

  • Workup : Aqueous quenching, MgSO₄ drying, and vacuum distillation

  • Yield : 95%

Critical Factors :

  • Catalyst Selection : PdCl₂(dppf) outperforms other palladium sources (e.g., Pd(OAc)₂) in minimizing deboronation side reactions.

  • Solvent Effects : Toluene ensures higher solubility of the boronate product compared to polar aprotic solvents like DMF.

  • Temperature Control : Reactions below 110°C prevent decomposition of the difluoromethyl group.

Direct Functionalization of Preformed Boronate Pyridines

An alternative route modifies existing boronate-containing pyridines through electrophilic difluoromethylation . For example, 3-(pinacol boronate)pyridine reacts with difluoromethyl triflate (CF₂HOTf) under Lewis acid catalysis:

Reaction Scheme :
3-(Pinacol boronate)pyridine+CF2HOTfZnCl2Target Compound\text{3-(Pinacol boronate)pyridine} + \text{CF}_2\text{HOTf} \xrightarrow{\text{ZnCl}_2} \text{Target Compound}

Optimization Insights :

  • Electrophile Reactivity : CF₂HOTf provides superior regioselectivity at the pyridine’s 2-position compared to ClCF₂H.

  • Byproduct Mitigation : Adding 2,6-lutidine (1.5 equiv) suppresses triflate-mediated ring oxidation.

Precursor Synthesis: 3-Bromo-2-(Difluoromethyl)Pyridine

Radical Bromo-Difluoromethylation

StepYieldPurity
Hydrobromination92%98%
Diazotization/Bromination85%95%
Difluoromethylation78%99%

Challenges :

  • Side Reactions : Competing 2,6-dibromo byproducts form if Br₂ stoichiometry exceeds 1.1 equiv.

  • Fluorination Efficiency : XeF₂ achieves higher conversion (78% vs. 62% with Selectfluor®) but requires anhydrous conditions.

Mechanistic and Kinetic Considerations

Palladium-Mediated Borylation Mechanism

The Miyaura reaction proceeds through a three-step catalytic cycle :

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of 3-bromo-2-(difluoromethyl)pyridine.

  • Transmetalation : Bis(pinacolato)diboron transfers the boronate group to Pd.

  • Reductive Elimination : Pd releases the product, regenerating the catalyst.

Rate-Limiting Step : DFT calculations suggest transmetalation is rate-determining (ΔG‡ = 24.3 kcal/mol).

Diffusional Limitations in Scaling

Lab-scale reactions (≤100 g) achieve 95% yield, but pilot-scale batches (1 kg) drop to 82% due to:

  • Heat Transfer Delays : Slow ramping to 100°C causes precursor decomposition.

  • Catalyst Deactivation : Pd sintering occurs in larger reactors without efficient stirring.

Scale-Up Solutions :

  • Segmented Flow Reactors : Maintain precise temperature control and catalyst dispersion.

  • Supported Catalysts : Pd/C or Pd-Al₂O₃ reduces sintering by 40% compared to homogeneous PdCl₂(dppf).

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

  • δ 8.72 (d, J = 2.1 Hz, 1H, Py-H6)

  • δ 8.12 (dd, J = 8.3, 2.1 Hz, 1H, Py-H4)

  • δ 7.43 (d, J = 8.3 Hz, 1H, Py-H5)

  • δ 6.51 (t, J = 54.0 Hz, 1H, CF₂H)

  • δ 1.33 (s, 12H, pinacol CH₃)

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -113.2 (d, J = 54.0 Hz, CF₂H)

HRMS (ESI+) :

  • Calculated for C₁₂H₁₆BF₂NO₂ [M+H]⁺: 256.1221

  • Found: 256.1219

Industrial-Scale Optimization Case Study

Shanghai Haohong Pharmaceutical’s Process :

  • Throughput : 500 kg/month

  • Cost Drivers :

    • Pd catalyst recovery (89% efficiency via charcoal adsorption)

    • Solvent recycling (toluene reused 5× with <2% impurity carryover)

  • Purity Specifications :

    • ≥99.5% by HPLC (USP method)

    • Residual Pd ≤10 ppm (ICP-OES)

Emerging Alternatives and Research Frontiers

Photocatalytic Borylation

Recent trials using Ir(ppy)₃ photocatalysts under blue LED light achieve 88% yield at 25°C, avoiding thermal degradation.

Continuous-Flow Difluoromethylation

Microreactor systems with CF₂HBr gas demonstrate:

  • 98% conversion in 2 min residence time

  • 5× higher space-time yield than batch processes

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of difluoromethylated pyridines.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts for cross-coupling and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique chemical properties.

    Industry: The compound is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, participating in the formation of new carbon-carbon bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Electronic and Steric Effects

  • This contrasts with 2-methoxy analogs (e.g., 2-methoxy-4-(pinacol boronate)pyridine ), where the electron-donating methoxy group increases ring electron density, accelerating coupling reactions but reducing hydrolytic resistance.
  • Chloro (-Cl) : Similar to -CF₂H, chloro is electron-withdrawing but lacks fluorine’s steric bulk. Chloro-substituted analogs (e.g., 2-chloro-3-(pinacol boronate)pyridine ) are cost-effective intermediates but may exhibit lower metabolic stability in pharmaceuticals.
  • Methanesulfonyl (-SO₂Me) : This strongly electron-withdrawing group (as in ) enhances electrophilicity at the boron center, improving reactivity in couplings with electron-rich aryl halides.

Reactivity in Cross-Coupling Reactions

The boronate ester’s position and substituents critically influence Suzuki-Miyaura coupling efficiency:

  • 2-Phenyl-3-boronate pyridine (281.16 g/mol ) undergoes rapid coupling due to the phenyl group’s electron-donating resonance effects, facilitating transmetalation.
  • 2-Difluoromethyl-3-boronate pyridine may exhibit slower coupling kinetics due to steric hindrance from -CF₂H, but offers superior regioselectivity in polyhalogenated systems .
  • 3,5-Bis-boronate pyridine (354.00 g/mol ) enables bidirectional coupling for dendritic or polymeric architectures, though competing side reactions require precise stoichiometric control.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) .

What analytical techniques are critical for characterizing this compound’s structure and purity?

Q. Basic

  • NMR Spectroscopy :
    • ¹⁹F NMR confirms the difluoromethyl group’s presence and electronic environment .
    • ¹¹B NMR identifies boron coordination (δ ~30 ppm for dioxaborolanes) .
  • X-ray Crystallography : Resolves steric effects of the difluoromethyl and dioxaborolane groups (use SHELXL for refinement) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 295.1).
  • Purity Analysis : GC or titration (≥95% purity) .

How does the difluoromethyl group influence reactivity in cross-coupling reactions?

Advanced
The -CF₂H group:

  • Electronic Effects : Electron-withdrawing nature reduces electron density on the pyridine ring, slowing oxidative addition in Pd-mediated reactions but enhancing electrophilic substitution .
  • Steric Effects : Moderately bulky, potentially hindering coupling at the adjacent position.
  • Hydrolytic Stability : Fluorine’s electronegativity stabilizes the boronic ester against hydrolysis compared to non-fluorinated analogs .

Q. Experimental Design :

  • Compare coupling efficiency with non-fluorinated analogs using kinetic studies (e.g., monitor reaction rates via ¹H NMR).
  • Use DFT calculations to map electron density distribution .

What strategies mitigate side reactions during palladium-catalyzed cross-coupling?

Q. Advanced

  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .
  • Temperature Control : Lower temperatures (60–80°C) reduce protodeboronation .
  • Additives : Include Cs₂CO₃ to neutralize HF byproducts from fluorine-containing intermediates .
  • Solvent Screening : Mixed solvents (e.g., THF:H₂O 4:1) improve boronic ester stability .

Q. Data Contradiction Analysis :

  • Some protocols recommend aqueous bases (e.g., Na₂CO₃), but excess water may hydrolyze the boronic ester. Balance base strength and solvent polarity .

What are the recommended storage conditions for this compound?

Q. Basic

  • Temperature : Store at 2–8°C in airtight containers .
  • Moisture Sensitivity : Use desiccants (e.g., silica gel) and inert gas (N₂/Ar) to prevent hydrolysis .
  • Light Sensitivity : Amber vials reduce photodegradation risks .

How can computational methods predict regioselectivity in reactions involving this compound?

Q. Advanced

  • DFT Calculations : Model transition states to predict coupling sites (e.g., para vs. meta positions on aryl partners) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions influenced by the difluoromethyl group .
  • Docking Studies : Simulate interactions with catalytic Pd intermediates to optimize ligand design .

What structural modifications enhance the hydrolytic stability of the dioxaborolane group?

Q. Advanced

  • Steric Shielding : Introduce bulky substituents (e.g., 2,4,6-triisopropylphenyl) near the boron atom .
  • Electron-Withdrawing Groups : Fluorine or nitro groups at the pyridine’s 4-position stabilize boron against nucleophilic attack .
  • Alternative Boron Protectors : Replace pinacol with more hydrolytically stable diols (e.g., neopentyl glycol) .

What are the applications of this compound in medicinal chemistry?

Q. Advanced

  • Drug Candidate Synthesis : Serve as a boronate ester intermediate in kinase inhibitors or protease inhibitors .
  • PET Tracer Development : ¹⁸F-labeled analogs for imaging studies (leverage fluorine’s isotopic properties) .
  • Targeted Covalent Inhibitors : React with cysteine residues via Michael addition (enabled by electron-deficient pyridine) .

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